(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate
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Description
(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H16O6S and its molecular weight is 408.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds similar to (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate primarily involves their synthesis and characterization. For instance, Spoorthy, Kumar, Rani, and Ravindranath (2021) reported the synthesis of a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. These were synthesized from ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate. The structures of these analogues were established through methods such as 1H NMR, IR, Mass spectral data, and elemental analysis (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Docking Studies and Anti-Microbial Evaluation
Another significant application is in the field of docking studies and anti-microbial evaluation. Talupur, Satheesh, and Chandrasekhar (2021) synthesized a series of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. These compounds were subjected to biological evaluation and molecular docking studies, which are crucial in determining their potential interactions with biological molecules (Talupur, Satheesh, & Chandrasekhar, 2021).
Orthogonal Synthesis of Pyrroles and Thiophenes
Cheng, Peng, and Li (2010) described the orthogonal synthesis of densely functionalized pyrroles and thiophenes from the reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes. This highlights the potential of similar compounds in synthesizing polyfunctionalized pyrroles and thiophenes (Cheng, Peng, & Li, 2010).
Luminescent Supramolecular Assemblies
Osterod, Peters, Kraft, Sano, Morrison, Feeder, and Holmes (2001) explored the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids. These organic acids formed non-covalent complexes exhibiting strong photoluminescence, indicating applications in materials science, particularly in the development of luminescent materials (Osterod et al., 2001).
Metal-Organic Frameworks and Environmental Sensing
Zhao, Xu, Qiu, Kang, Wen, and Zhang (2017) reported on metal-organic frameworks (MOFs) constructed from thiophene-based structures. These compounds could act as efficient luminescent sensory materials, highly selective and sensitive to environmental contaminants. This indicates potential applications in environmental monitoring and pollutant detection (Zhao et al., 2017).
Xanthine Oxidase Inhibitory Properties and Anti-Inflammatory Activity
Smelcerovic, Veljković, Kocic, Yancheva, Petronijević, Anderluh, and Šmelcerović (2015) studied the xanthine oxidase inhibitory properties and anti-inflammatory activity of 2-amino-5-alkylidene-thiazol-4-ones. This research indicates the potential therapeutic applications of compounds with similar structures in treating diseases involving oxidative stress and inflammation (Smelcerovic et al., 2015).
Properties
IUPAC Name |
[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6S/c1-25-16-6-3-5-13(21(16)26-2)11-18-20(23)15-9-8-14(12-17(15)28-18)27-22(24)19-7-4-10-29-19/h3-12H,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHUBBQHSAXGDO-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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